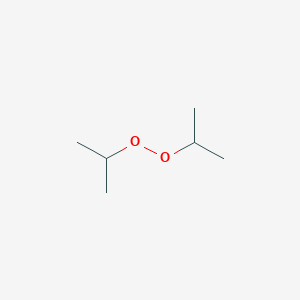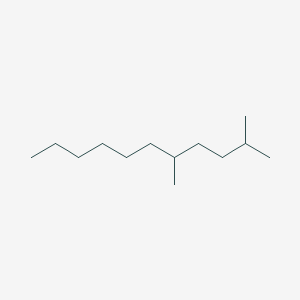![molecular formula C12H14O2Si B103411 4-[(Trimethylsilyl)ethynyl]benzoic acid CAS No. 16116-80-6](/img/structure/B103411.png)
4-[(Trimethylsilyl)ethynyl]benzoic acid
Übersicht
Beschreibung
“4-[(Trimethylsilyl)ethynyl]benzoic acid” is a chemical compound with the molecular formula C12H14O2Si . It is used in research and development . It has been used in the synthesis of N-(4-ethynylphenylcarbonyl) L-glutamic acid diethyl ester, a precursor for synthesizing glutamic acid-based dendritic helical poly(phenylacetylene)s .
Synthesis Analysis
The synthesis of “4-[(Trimethylsilyl)ethynyl]benzoic acid” involves reacting 4-bromobenzaldehyde and triphenylphosphine in anhydrous triethylamine with ethynyltrimethylsilane and then with palladium (II) acetate under argon . It can also be prepared by Sonogashira coupling reaction between 4-bromobenzaldehyde and (trimethylsilyl) ethynyl .
Molecular Structure Analysis
The molecular structure of “4-[(Trimethylsilyl)ethynyl]benzoic acid” consists of a benzoic acid group attached to a trimethylsilyl ethynyl group . The exact mass of the molecule is 218.076306220 g/mol .
Physical And Chemical Properties Analysis
“4-[(Trimethylsilyl)ethynyl]benzoic acid” is a powder with a melting point of 154-158 °C . It has a molecular weight of 218.32 g/mol . It has one hydrogen bond donor and two hydrogen bond acceptors . It has a topological polar surface area of 37.3 Ų .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
4-[(Trimethylsilyl)ethynyl]benzoic acid serves as a versatile building block in organic synthesis. Its trimethylsilyl (TMS) group is a protective group for the ethynyl linkage, which can be deprotected under mild conditions. This allows for the controlled synthesis of complex molecules. The compound’s benzoic acid moiety also offers a convenient handle for further functionalization through amidation or esterification .
Pharmaceuticals
In pharmaceutical research, this compound finds utility as an intermediate in the synthesis of various drug molecules. The TMS group enhances the solubility and reactivity of the molecule, making it a valuable precursor in the development of new medicinal compounds .
Agrochemicals
The application of 4-[(Trimethylsilyl)ethynyl]benzoic acid in agrochemicals is primarily as an intermediate in the synthesis of herbicides and pesticides. Its chemical structure allows for the introduction of additional functional groups that can improve the efficacy and selectivity of agrochemical agents .
Dyestuffs
In the field of dyestuffs, this compound is used to synthesize various dyes and pigments. The ethynyl group can undergo coupling reactions to form conjugated systems, which are essential for the color properties of dyes. The TMS group can be used to modulate the solubility and binding characteristics of these dyes .
Material Science
4-[(Trimethylsilyl)ethynyl]benzoic acid is employed in material science, particularly in the development of organic electronic materials. Its ability to form π-conjugated systems makes it suitable for use in organic semiconductors and conductive polymers .
Chemical Research
This compound is extensively used in chemical research as a standard reagent for various synthetic applications. Its stability and reactivity make it an excellent candidate for studying reaction mechanisms and developing new synthetic methodologies .
Eigenschaften
IUPAC Name |
4-(2-trimethylsilylethynyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2Si/c1-15(2,3)9-8-10-4-6-11(7-5-10)12(13)14/h4-7H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUFYYXWHDBOLBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC=C(C=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20545387 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Trimethylsilyl)ethynyl]benzoic acid | |
CAS RN |
16116-80-6 | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20545387 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-[(Trimethylsilyl)ethynyl]benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Butylbicyclo[4.1.0]heptane](/img/structure/B103331.png)
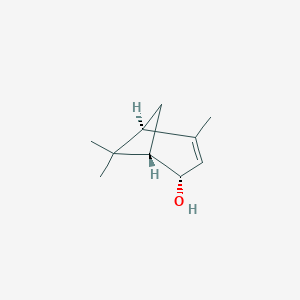
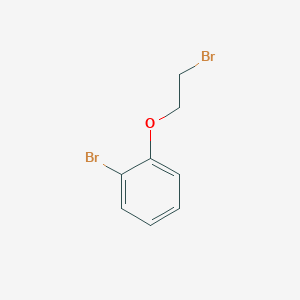
![[3,4-diacetyloxy-5-(4-oxo-1H-pyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methyl acetate](/img/structure/B103334.png)



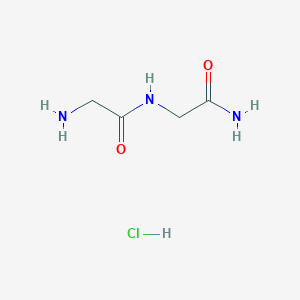
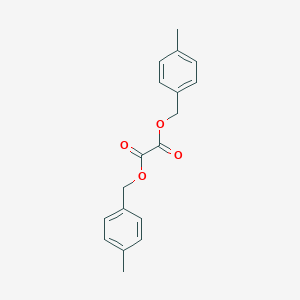
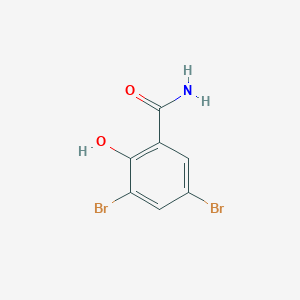
![3,6-Dichlorobenzo[d]isoxazole](/img/structure/B103352.png)
